molecular formula C14H9ClN2 B11871702 5-Chloro-2-phenylquinazoline

5-Chloro-2-phenylquinazoline

Cat. No.: B11871702
M. Wt: 240.69 g/mol
InChI Key: RXKCGGZTFAIQKQ-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a chlorine atom at the 5-position and a phenyl group at the 2-position of the quinazoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenylquinazoline typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzonitrile with benzaldehyde in the presence of a base, followed by chlorination using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenylquinazoline undergoes various chemical reactions, including:

    Oxidation: Conversion to quinazoline N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the quinazoline ring to dihydroquinazoline derivatives using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Amines, thiols, in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Amino or thioquinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenylquinazoline involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-phenylquinazoline’s unique combination of a chlorine atom at the 5-position and a phenyl group at the 2-position imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

5-chloro-2-phenylquinazoline

InChI

InChI=1S/C14H9ClN2/c15-12-7-4-8-13-11(12)9-16-14(17-13)10-5-2-1-3-6-10/h1-9H

InChI Key

RXKCGGZTFAIQKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC=C3Cl

Origin of Product

United States

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